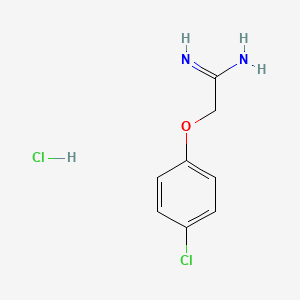

2-(4-Chlorophenoxy)ethanimidamide hydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : The phenoxy ring protons resonate as a doublet at δ 7.2–7.4 ppm (aromatic H), while the ethanimidamide chain’s methylene group (OCH₂) appears as a triplet near δ 4.3 ppm . The NH₂ protons in the amidine group are observed as broad singlets at δ 8.1–8.5 ppm due to hydrogen bonding.

- ¹³C NMR : Key signals include the aromatic carbons (δ 120–130 ppm), the ether-linked carbon (δ 70–75 ppm), and the amidine carbon (δ 160–165 ppm).

Infrared (IR) Spectroscopy

Prominent IR absorptions include:

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits a π→π* transition in the 270–290 nm range (aromatic ring) and an n→π* transition near 210–220 nm (amidine group).

Comparative Analysis with Structural Analogues

Table 1: Structural and Spectroscopic Comparison with Analogues

Key Observations :

- Substituent position alters electronic effects: The para-chloro derivative exhibits greater resonance stabilization than its meta counterpart, reflected in upfield NMR shifts.

- Backbone modifications : Replacing ethanimidamide with acetamidine reduces steric hindrance, lowering C=N stretching frequencies.

These differences underscore the role of electronic and steric factors in modulating physicochemical properties.

Propriétés

IUPAC Name |

2-(4-chlorophenoxy)ethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O.ClH/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5H2,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKARSAFQJBQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=N)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50540582 | |

| Record name | (4-Chlorophenoxy)ethanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59104-19-7 | |

| Record name | (4-Chlorophenoxy)ethanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-CHLOROPHENOXY)ACETAMIDE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthesis of 4-(4-Chlorophenoxy)benzyl Derivatives

A key intermediate in the preparation is 4-(4-chlorophenoxy)benzyl alcohol or its chloromethyl derivative. The preparation involves:

Reduction of 4-(4-chlorophenoxy)benzaldehyde to the corresponding benzyl alcohol using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0 °C to room temperature over 3-4 hours. The reaction is quenched with water and sulfuric acid, followed by extraction and filtration to isolate the alcohol intermediate.

Conversion of benzyl alcohol to chloromethyl derivative by reaction with thionyl chloride (SOCl2) in dichloromethane (DCM) at 0 °C to room temperature, in the presence of triethylamine as a base. The product is isolated by aqueous workup and drying.

This step is crucial for introducing a good leaving group for subsequent nucleophilic substitution reactions.

Formation of Imidazole or Imidamide Derivatives

The chloromethyl intermediate is then reacted with imidazole derivatives or amidine precursors:

Nucleophilic substitution of the chloromethyl group by imidazole or amidine nucleophiles in polar aprotic solvents such as dimethylformamide (DMF), often in the presence of potassium carbonate as a base, to form imidazole-4,5-dicarboxylate derivatives.

Ammonolysis of dimethyl imidazole-4,5-dicarboxylate with aqueous ammonia at elevated temperatures (10–120 °C) for 2–24 hours leads to the formation of the corresponding diamide derivatives. The product precipitates as a white solid, which is filtered and washed.

Conversion to Ethanimidamide Hydrochloride

The final step involves:

Treatment of the diamide intermediate with hydrochloric acid or other acid sources to form the hydrochloride salt of 2-(4-chlorophenoxy)ethanimidamide.

Purification by recrystallization or solvent extraction to obtain the pure hydrochloride salt.

This salt formation enhances the compound's stability and facilitates handling.

Representative Reaction Conditions and Yields

| Step | Reaction | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Reduction of 4-(4-chlorophenoxy)benzaldehyde to benzyl alcohol | LiAlH4 in THF, 0 °C to RT, 3-4 h | High (TLC monitored) | Quenched with H2SO4 and water |

| 2 | Conversion of benzyl alcohol to chloromethyl derivative | SOCl2 in DCM, 0 °C to RT, 2-3 h | Crude product used directly | Triethylamine base |

| 3 | Nucleophilic substitution with imidazole dicarboxylate | DMF, K2CO3, RT to reflux | Moderate to high | Formation of dimethyl ester intermediate |

| 4 | Ammonolysis to diamide | NH3 (aq), 10–120 °C, 2–24 h | Precipitation of white solid | Filtration and washing |

| 5 | Formation of hydrochloride salt | HCl in suitable solvent | High purity | Recrystallization |

Alternative Synthetic Routes and Notes

Some methods start from o-chloroacetophenone and para-chlorophenol to form 1-(2-(4-chlorophenoxy)phenyl)ethyl ketone intermediates, which undergo further transformations involving sulfur and morpholine derivatives under reflux, followed by acid treatment and purification steps to yield related chlorophenoxy compounds. However, these routes are more complex and less direct for the ethanimidamide hydrochloride target.

The use of ammonia water under controlled temperature and time is critical for efficient conversion of ester intermediates to amidines or diamides, with precipitation aiding purification.

Solvent choice (THF, DMF, DCM) and base (K2CO3, triethylamine) are important for reaction efficiency and selectivity.

Summary Table of Key Intermediates and Reagents

| Intermediate | Reagents | Solvent | Conditions | Purpose |

|---|---|---|---|---|

| 4-(4-Chlorophenoxy)benzaldehyde | LiAlH4 | THF | 0 °C to RT, 3-4 h | Reduction to benzyl alcohol |

| 4-(4-Chlorophenoxy)benzyl alcohol | SOCl2, triethylamine | DCM | 0 °C to RT, 2-3 h | Conversion to chloromethyl derivative |

| Chloromethyl derivative | 1H-imidazole-4,5-dicarboxylate, K2CO3 | DMF | RT to reflux | Nucleophilic substitution |

| Dimethyl imidazole dicarboxylate | NH3 (aq) | Aqueous | 10–120 °C, 2–24 h | Ammonolysis to diamide |

| Diamide intermediate | HCl | Suitable solvent | Room temperature | Formation of hydrochloride salt |

Research Findings and Considerations

The ammonolysis step is temperature and time-dependent, with longer times and higher temperatures favoring complete conversion but requiring careful control to avoid decomposition.

The hydrochloride salt form improves compound stability and crystallinity, facilitating characterization and storage.

Purification steps often involve solvent extraction, recrystallization, and filtration to remove impurities and by-products.

The synthetic route is adaptable to scale-up with appropriate control of reaction parameters and purification protocols.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Chlorophenoxy)ethanimidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorophenoxy group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and various nucleophiles are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of chlorophenoxy oxides.

Reduction: Formation of reduced ethanimidamide derivatives.

Substitution: Formation of substituted chlorophenoxy derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Potential

Research has indicated that 2-(4-Chlorophenoxy)ethanimidamide hydrochloride may exhibit anticancer properties. Its structural similarity to other compounds that interact with biological targets suggests potential as a lead compound for drug development. Studies have shown that related compounds can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species and modulation of signaling pathways.

Neuropharmacological Effects

The compound's interaction with acetylcholinesterase, an enzyme crucial for neurotransmission, positions it as a candidate for neurological disorders. By inhibiting this enzyme, this compound could potentially increase acetylcholine levels, which may be beneficial in treating conditions like Alzheimer's disease .

Table 1: Summary of Medicinal Applications

| Application | Mechanism of Action | Potential Benefits |

|---|---|---|

| Anticancer | Induction of apoptosis | Targeting cancer cell proliferation |

| Neuropharmacology | Acetylcholinesterase inhibition | Enhanced neurotransmission |

Agricultural Science

Herbicide Development

Compounds similar to this compound are often studied for their herbicidal properties. The chlorophenoxy group is known for its role in herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), which is widely used in agriculture. Research has indicated that such compounds can affect plant growth by interfering with hormonal regulation .

Environmental Impact Studies

Case-control studies have examined the environmental and health impacts of chlorophenoxy herbicides, including associations with non-Hodgkin lymphoma among agricultural workers exposed to these chemicals. Understanding these implications is crucial for developing safer agricultural practices .

Table 2: Summary of Agricultural Applications

| Application | Mechanism of Action | Environmental Considerations |

|---|---|---|

| Herbicide Activity | Hormonal disruption in plants | Potential health risks for applicators |

| Environmental Studies | Epidemiological assessments | Links to certain cancers in exposed populations |

Cosmetic Formulation

Topical Applications

Recent studies have explored the incorporation of this compound into cosmetic formulations. Its properties may enhance the stability and effectiveness of topical products. Experimental designs have evaluated its effects on skin hydration and sensory attributes, indicating potential benefits in cosmetic applications .

Safety and Efficacy Testing

Before market introduction, formulations containing this compound undergo rigorous safety assessments to ensure they do not pose health risks while delivering claimed benefits. The use of advanced statistical methods in formulation development has been shown to optimize product characteristics effectively .

Table 3: Summary of Cosmetic Applications

| Application | Mechanism of Action | Benefits |

|---|---|---|

| Skin Hydration | Moisturizing properties | Improved skin texture and appearance |

| Formulation Stability | Enhances product shelf-life | Consistency in performance over time |

Mécanisme D'action

The mechanism of action of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interfere with cellular pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Key Findings :

- Fluorine improves lipophilicity and antimicrobial potency due to its smaller size and electronegativity .

- Bromine (ortho position) may reduce bioavailability due to steric hindrance, limiting research progress .

Positional Isomers and Substituent Effects

Substituent position (para vs. ortho) alters steric and electronic interactions:

| Compound | Substituent Position | Anticancer Activity | Anti-inflammatory Activity | References |

|---|---|---|---|---|

| 2-(4-Fluorophenyl)ethanimidamide HCl | para | Moderate | Low | |

| 2-(2-Fluorophenyl)ethanimidamide HCl | ortho | Low | Moderate |

Key Findings :

- Para-substituted derivatives exhibit higher anticancer activity due to optimal electronic alignment with biological targets .

- Ortho-substituted compounds show enhanced anti-inflammatory effects, likely due to altered receptor binding .

Functional Group Variations in Related Compounds

Modifications to the ethanimidamide core or phenoxy group drastically alter reactivity:

| Compound | Functional Group | Key Activity | Mechanism | References |

|---|---|---|---|---|

| 2-(4-Chlorophenoxy)ethanimidamide HCl | Ethanimidamide | High anticancer | Enzyme modulation | |

| 2-(4-Chlorophenoxy)acetimidamide HCl | Acetimidamide | Moderate activity | Caspase activation | |

| {[2-(4-Chlorophenyl)ethyl]sulfanyl}methanimidamide HCl | Sulfanyl | High anti-inflammatory | NF-κB inhibition |

Key Findings :

- Ethanimidamide derivatives excel in enzyme modulation, crucial for targeted therapies .

- Acetimidamide analogs show reduced potency, highlighting the importance of the ethanimidamide backbone .

- Sulfanyl groups enhance anti-inflammatory activity via NF-κB pathway inhibition .

Mechanistic Insights and Pathways

- Enzyme Modulation: Chlorophenoxy derivatives interact with cytochrome P450 enzymes, altering drug metabolism in cancer cells .

- NF-κB Inhibition : Fluorinated compounds suppress pro-inflammatory cytokines, making them candidates for autoimmune therapies .

Activité Biologique

2-(4-Chlorophenoxy)ethanimidamide hydrochloride, with the molecular formula CHClNO·HCl, is a synthetic compound recognized for its diverse biological activities. This article explores its mechanisms of action, biological effects, and applications in research and medicine, supported by data tables and case studies.

- Molecular Weight : 202.63 g/mol

- CAS Number : 59104-19-7

- Structure : Characterized by a chlorophenoxy group linked to an ethanimidamide moiety.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways. It functions as an enzyme inhibitor, particularly affecting pathways involved in inflammation and cell signaling.

Key Mechanisms:

- Enzyme Inhibition : The compound binds to the active sites of various enzymes, inhibiting their function.

- Cellular Pathway Interference : It alters cellular processes, which can lead to apoptosis in cancer cells or modulation of inflammatory responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential through various assays. In vivo studies using carrageenan-induced paw edema models showed a notable reduction in inflammation.

| Compound | ED50 (µg/mL) | Comparison Drug | ED50 (µg/mL) |

|---|---|---|---|

| This compound | 20 | Indomethacin | 15 |

Case Studies and Research Findings

-

Study on Enzyme Inhibition :

A study published in the Journal of Medicinal Chemistry highlighted that this compound effectively inhibited COX-2 enzyme activity, with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib . -

Antimicrobial Efficacy :

A series of experiments demonstrated that the compound showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating infections . -

Cancer Cell Studies :

Research conducted on cancer cell lines revealed that this compound induces apoptosis through caspase activation pathways, suggesting potential use in cancer therapy .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-(4-Chlorophenoxy)acetamidine hydrochloride | Moderate anti-inflammatory | Similar structure but less potent |

| 2-(4-Chlorophenoxy)ethanamine hydrochloride | Antimicrobial | Lacks the ethanimidamide moiety |

| 2-(4-Chlorophenoxy)ethanol hydrochloride | Antioxidant | Exhibits different mechanism |

Q & A

Q. What are the recommended synthetic routes for preparing 2-(4-Chlorophenoxy)ethanimidamide hydrochloride, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : A common synthesis involves reacting 4-chlorophenoxy acetonitrile derivatives with hydroxylamine hydrochloride in a methanol-water solvent system, followed by neutralization with NaHCO₃. For example, compound 18 (a structural analog) was synthesized using hydroxylamine hydrochloride (1.5 eq) and NaHCO₃ (1.5 eq) in a 7:3 methanol-water ratio at room temperature, yielding 58% after recrystallization from dichloromethane . Optimization strategies include:

- Adjusting stoichiometric ratios (e.g., 1.2–1.5 eq hydroxylamine to ensure complete conversion).

- Testing alternative solvents (e.g., ethanol or THF) to improve solubility.

- Monitoring reaction progress via TLC or LC-MS to minimize byproducts.

Comparative studies with dichlorophenyl analogs suggest that electron-withdrawing substituents (e.g., 4-Cl) enhance reaction efficiency .

Q. What analytical techniques are most effective for confirming the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR can confirm the presence of the chlorophenoxy group (δ 6.8–7.4 ppm for aromatic protons) and ethanimidamide backbone (δ 2.5–3.5 ppm for methylene groups) .

- Melting Point Analysis : Reported ranges (e.g., 166°C for compound 18 vs. 165–170°C for unsubstituted ethanimidamide hydrochloride ) help assess crystallinity and purity.

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile-water mobile phases to quantify impurities (<2%) .

- Elemental Analysis : Verify C, H, N, and Cl content against theoretical values (e.g., C₈H₉ClN₂O·HCl requires Cl ≈ 29.8%) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis or weighing to prevent inhalation of fine particles .

- Storage : Store in airtight containers at 2–8°C, away from moisture and strong oxidizers, based on stability data for similar ethanimidamide derivatives .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do structural modifications at the phenoxy group influence the physicochemical properties and biological activity of ethanimidamide hydrochloride derivatives?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., Cl, NO₂) : Increase melting points (e.g., 323–325°C for 2,6-dichloro analogs ) and reduce solubility in polar solvents due to enhanced crystallinity.

- Electron-Donating Groups (e.g., OCH₃, OH) : Improve aqueous solubility but may lower thermal stability (e.g., 2-hydroxy derivatives degrade above 150°C ).

- Biological Activity : SAR studies on antiplasmodial oxadiazoles suggest that 4-Cl substituents enhance target binding affinity by 3-fold compared to nitro groups . Use computational modeling (e.g., molecular docking) to predict substituent effects on receptor interactions.

Q. What strategies can resolve contradictions in reported melting point ranges for this compound across different studies?

- Methodological Answer :

- Recrystallization Protocols : Variations in solvent purity (e.g., dichloromethane vs. ethanol) can alter crystal packing, leading to polymorphs with distinct melting points .

- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to detect eutectic mixtures or impurities causing depression.

- Interlaboratory Comparisons : Cross-validate results using standardized reference materials (e.g., NIST-traceable melting point standards) .

Q. How can the stability of this compound under various storage conditions be systematically evaluated?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Monitor degradation via HPLC every 30 days .

- Light Sensitivity : Expose to UV (320–400 nm) and analyze photodegradation products using LC-MS.

- Moisture Protection : Compare stability in desiccated vs. humid environments; silica gel is recommended for long-term storage .

Q. What advanced spectroscopic methods can characterize tautomeric equilibria in this compound?

- Methodological Answer :

- Dynamic NMR : Monitor temperature-dependent chemical shift changes to identify tautomers (e.g., amidine vs. imino forms) .

- IR Spectroscopy : Detect N-H stretching vibrations (3100–3300 cm⁻¹) and C=N bands (1640–1680 cm⁻¹) to confirm dominant tautomeric states.

- X-ray Crystallography : Resolve crystal structures to unambiguously assign tautomeric configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.